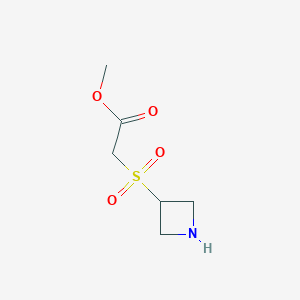

Methyl 2-(azetidin-3-ylsulfonyl)acetate

Description

Contextualization within Contemporary Organic Synthesis

In the realm of modern organic synthesis, there is a pronounced emphasis on the development of modular and efficient routes to complex molecules. nih.gov The synthesis of small, strained heterocyclic systems, such as azetidines, has garnered considerable attention due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates. rsc.orgrsc.org The reactivity of azetidines is largely influenced by their significant ring strain, which, while making them more stable and easier to handle than their three-membered aziridine (B145994) counterparts, still allows for unique reactivity under appropriate conditions. rsc.orgrsc.org

The incorporation of a sulfonyl group, as seen in Methyl 2-(azetidin-3-ylsulfonyl)acetate, introduces a key functional handle that is prevalent in a wide array of pharmaceuticals. nih.govnih.gov Sulfonyl groups are known to be metabolically stable and can act as hydrogen bond acceptors, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net The synthesis of molecules that combine both an azetidine (B1206935) ring and a sulfonyl group represents a strategic approach to access novel chemical space with potential applications in medicinal chemistry. nih.govlifechemicals.com

Strategic Importance as a Core Building Block and Synthone

This compound is strategically important as a bifunctional building block. The azetidine nitrogen can be readily functionalized, allowing for the introduction of diverse substituents, while the methyl ester of the acetate (B1210297) side chain provides a site for further chemical modification, such as amide bond formation. This dual reactivity makes it a valuable synthon for the construction of more complex molecular scaffolds.

The azetidine ring itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in successful drugs. rsc.org Its rigid, three-dimensional structure can effectively orient substituents in space, leading to enhanced binding affinity and selectivity for biological targets. enamine.net The sulfonyl group further enhances its utility, as this functional group is a well-established bioisostere for other groups like amides or esters, and its incorporation can lead to improved metabolic stability and cell permeability. researchgate.net

Historical and Emergent Trends in Azetidine and Sulfonyl Chemistry Relevant to this compound Research

Historically, the synthesis of azetidines was considered challenging, which limited their exploration in drug discovery. acs.org However, recent years have seen a surge in the development of novel and efficient synthetic methodologies for the construction and functionalization of the azetidine ring. rsc.orgrsc.org These methods include ring-closing reactions, cycloadditions, and, more recently, C-H functionalization strategies that allow for the direct modification of the azetidine core. rsc.orgnih.gov

Similarly, the chemistry of sulfonyl compounds has evolved significantly. While classical methods for the formation of sulfonyl linkages are well-established, newer techniques focus on milder and more versatile approaches, including the use of sulfonyl fluorides and metal-catalyzed cross-coupling reactions. nih.govnih.gov The convergence of these advancing fields in azetidine and sulfonyl chemistry has paved the way for the synthesis and investigation of hybrid molecules like this compound.

An emerging trend is the use of strained rings, such as azetidines, in strain-release-driven reactions to construct more complex architectures. nih.gov The inherent ring strain of the azetidine in this compound could potentially be harnessed in such transformations, further expanding its synthetic utility.

Overview of Research Trajectories for Novel Chemical Entities

The exploration of novel chemical entities (NCEs) is a cornerstone of pharmaceutical research. The unique combination of the azetidine scaffold and the sulfonylacetate side chain in This compound positions it as a promising starting point for the development of new therapeutic agents. Research trajectories for NCEs originating from this building block could include:

Lead Generation for Drug Discovery: Utilizing the functional handles of the molecule to generate libraries of derivatives for screening against a wide range of biological targets. The rigid azetidine core is expected to provide a well-defined orientation of these appended groups. enamine.net

Development of Covalent Inhibitors: The sulfonyl group, particularly if modified to a sulfonyl fluoride (B91410), can act as a reactive "warhead" for covalent modification of protein targets, a strategy of growing importance in drug design. nih.gov

Probing Biological Space: The introduction of the azetidine-sulfonyl motif can lead to compounds with novel pharmacological profiles due to the unique combination of rigidity, polarity, and metabolic stability conferred by these groups. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO4S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

methyl 2-(azetidin-3-ylsulfonyl)acetate |

InChI |

InChI=1S/C6H11NO4S/c1-11-6(8)4-12(9,10)5-2-7-3-5/h5,7H,2-4H2,1H3 |

InChI Key |

UOMAQJFLWNDGKX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1CNC1 |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of Methyl 2 Azetidin 3 Ylsulfonyl Acetate

Retrosynthetic Disconnections and Precursor Analysis for Methyl 2-(azetidin-3-ylsulfonyl)acetate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

Key Bond Disconnections and Target Fragment Identification

The structure of this compound reveals several key bonds that can be strategically disconnected. The most logical disconnections are at the ester and sulfonyl functionalities, which are typically formed in the final stages of a synthesis.

A primary disconnection is the ester bond, which simplifies the molecule to 2-(azetidin-3-ylsulfonyl)acetic acid and methanol (B129727). This approach is based on the common and reliable esterification reaction.

A second key disconnection is at the C-S bond of the sulfonyl group. Disconnecting the bond between the sulfur and the methylene (B1212753) group of the acetate (B1210297) moiety points towards a precursor such as azetidine-3-sulfonyl chloride and a methyl acetate enolate. Alternatively, disconnecting the bond between the azetidine (B1206935) ring and the sulfur atom suggests an azetidine precursor and a sulfonyl-containing side chain.

A more practical approach involves disconnecting the sulfonyl group back to a thioether, which is then formed from a thiol. This leads to two key fragments: an azetidine-3-thiol (B3187875) derivative and a methyl haloacetate. This pathway is often preferred due to the milder conditions required for thioether formation compared to direct sulfonyl group installation.

The identified target fragments from these disconnections are:

An N-protected azetidine-3-thiol

Methyl bromoacetate (B1195939) or a similar methyl haloacetate

Methanol (for esterification)

2-(Azetidin-3-ylsulfonyl)acetic acid (as a key intermediate)

Identification of Essential Starting Materials and Intermediates

Based on the retrosynthetic analysis, the synthesis of this compound relies on several crucial starting materials and the formation of key intermediates.

Starting Materials:

N-Boc-3-mercaptoazetidine (tert-butyl 3-sulfanylazetidine-1-carboxylate): This is a commercially available and pivotal starting material that provides the core azetidine ring and the sulfur atom at the desired position. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom, preventing it from undergoing unwanted side reactions. chemicalbook.comsynquestlabs.com

Methyl bromoacetate: This is a common and reactive reagent used to introduce the acetic acid methyl ester moiety. google.com It readily undergoes nucleophilic substitution with thiols.

Oxidizing agents: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone are required for the oxidation of the intermediate thioether to the sulfone.

Acids for deprotection: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are needed to remove the N-Boc protecting group in the final step. mdpi.comresearchgate.netrsc.org

Key Intermediates:

Methyl 2-((1-Boc-azetidin-3-yl)thio)acetate: This thioether is the product of the reaction between N-Boc-3-mercaptoazetidine and methyl bromoacetate.

Methyl 2-((1-Boc-azetidin-3-yl)sulfonyl)acetate: This is the N-protected version of the final product, formed after the oxidation of the thioether intermediate.

2-(Azetidin-3-ylsulfonyl)acetic acid: This carboxylic acid is a potential intermediate if the synthesis proceeds through hydrolysis of the ester, followed by re-esterification, or if the side chain is introduced as a carboxylic acid.

Step-by-Step Synthetic Routes to this compound

A plausible and efficient synthetic route to this compound, based on the analysis of precursors and known chemical transformations, is detailed below.

Route A: Thioether Formation, Oxidation, and Deprotection

S-Alkylation: The synthesis commences with the S-alkylation of N-Boc-3-mercaptoazetidine with methyl bromoacetate. This reaction is typically carried out in the presence of a mild base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile (B52724) or DMF. The base deprotonates the thiol to form a more nucleophilic thiolate, which then displaces the bromide from methyl bromoacetate to form the thioether, Methyl 2-((1-Boc-azetidin-3-yl)thio)acetate.

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone. This transformation is commonly achieved using a stoichiometric amount of an oxidizing agent like m-CPBA in a chlorinated solvent such as dichloromethane (B109758) (DCM) at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Deprotection: The final step is the removal of the N-Boc protecting group. This is accomplished by treating the N-Boc protected sulfone with a strong acid. Trifluoroacetic acid in dichloromethane is a common reagent for this purpose. After the reaction is complete, the excess acid and solvent are removed under reduced pressure to yield the final product, this compound, often as a salt (e.g., trifluoroacetate (B77799) salt), which can be neutralized if required.

Ester Formation Strategies

The methyl ester functionality in the target molecule can be introduced in different ways, either at the beginning of the synthesis or as a final step.

If the synthesis were to proceed through the intermediate 2-(azetidin-3-ylsulfonyl)acetic acid, a direct esterification would be necessary. The most common method for this is the Fischer esterification.

Fischer Esterification: This method involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. The water formed as a byproduct is often removed to improve the yield.

| Reaction | Reagents and Conditions | Typical Yield |

| Direct Esterification | 2-(Azetidin-3-ylsulfonyl)acetic acid, Methanol, cat. H₂SO₄, Reflux | Moderate to High |

Transesterification is a process where the ester group of one compound is exchanged with an alcohol. While less common as a primary synthetic route for this specific target, it could be employed if, for instance, an ethyl ester was synthesized first and the methyl ester was desired.

This would involve reacting the ethyl ester of 2-(azetidin-3-ylsulfonyl)acetate with a large excess of methanol, typically in the presence of an acid or base catalyst.

| Reaction | Reagents and Conditions | Outcome |

| Transesterification | Ethyl 2-(azetidin-3-ylsulfonyl)acetate, Methanol, Acid or Base Catalyst | Formation of this compound |

Sulfonyl Group Introduction Pathways

The incorporation of a sulfonyl group, particularly as a sulfonylacetate moiety at the C3 position of the azetidine ring, is a critical step in the synthesis of the target compound. This functional group significantly influences the molecule's polarity, solubility, and potential biological interactions. Two primary pathways are considered for its introduction: the oxidation of a corresponding thioether precursor and direct sulfonylation reactions.

Oxidation of Thioether Precursors

A prevalent and reliable method for the formation of sulfones is the oxidation of their thioether analogues. This transformation is typically high-yielding and can be achieved using a variety of oxidizing agents. The synthesis of this compound would likely proceed via the oxidation of a Methyl 2-(azetidin-3-ylthio)acetate precursor.

The oxidation process can be finely controlled to yield either the sulfoxide (B87167) or the desired sulfone by modulating the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org Common oxidizing agents include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). For instance, the oxidation of various sulfides to sulfones can be achieved with urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate, offering a metal-free and environmentally conscious approach. organic-chemistry.org Another effective system involves the use of Oxone®, where selective oxidation to the sulfone can be achieved at elevated temperatures with an excess of the reagent. ccsenet.orgresearchgate.net

Table 1: Common Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Selectivity |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, reflux | Can be controlled to sulfoxide or sulfone. nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to rt | Often requires >2 equivalents for sulfone formation. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water, rt to reflux | Stoichiometry and temperature control selectivity. ccsenet.orgresearchgate.net |

| Potassium Permanganate (KMnO₄) | Acetone/water | Powerful oxidant, may affect other functional groups. thieme-connect.com |

The synthesis of the requisite thioether precursor, Methyl 2-(azetidin-3-ylthio)acetate, could be envisioned through the reaction of a suitable 3-haloazetidine derivative with methyl thioglycolate. The nitrogen of the azetidine ring would likely be protected, for instance with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

Sulfonylation Reactions with Sulfonyl Halides

An alternative approach to installing the sulfonyl group is through a direct sulfonylation reaction. This typically involves the reaction of a nucleophilic carbon center with a sulfonyl halide, such as a sulfonyl chloride. For the synthesis of this compound, this would necessitate the formation of a nucleophilic center at the C3 position of the azetidine ring.

One potential strategy involves the use of an organometallic azetidine derivative. For example, a 3-azetidinyl zinc or magnesium species could be generated and subsequently reacted with methyl 2-(chlorosulfonyl)acetate. However, the stability of such organometallic species derived from strained rings can be a challenge.

A more plausible route involves the reaction of sulfinate salts with electrophilic precursors. An efficient method for preparing 3-sulfonylated 3,3-disubstituted oxindoles involves the base-catalyzed addition of sulfinate salts to 3-halooxindoles. nih.gov A similar strategy could be applied to a 3-halo-3-carbomethoxymethylazetidine derivative, where a sulfinate salt would act as the nucleophile to displace the halide and form the C-S bond, which can then be oxidized to the sulfone.

Azetidine Ring Construction Techniques

The construction of the four-membered azetidine ring presents a significant synthetic challenge due to its inherent ring strain (approximately 25.4 kcal/mol). nih.gov Nevertheless, a variety of elegant and efficient methods have been developed to access this important heterocyclic scaffold.

Cyclization Reactions for Four-Membered Ring Formation

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of azetidines. researchgate.net This typically involves a nucleophilic substitution reaction where a nitrogen atom displaces a leaving group on a γ-carbon. A common precursor for such cyclizations is a γ-amino alcohol, which can be converted to a γ-amino halide or sulfonate in situ. For example, treatment of a 1,3-propanediol (B51772) derivative with a primary amine can lead to the formation of 1,3-disubstituted azetidines.

More advanced cyclization methods have also been developed. A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination of picolinamide-protected amines provides a modern approach to functionalized azetidines. rsc.org Another innovative method is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which proceeds with high regioselectivity to afford 3-hydroxyazetidines. frontiersin.org These can then be further functionalized.

A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones, which are versatile intermediates for the synthesis of various functionalized azetidines. nih.gov

Table 2: Selected Cyclization Methods for Azetidine Synthesis

| Reaction Type | Precursor | Key Reagents/Catalysts | Product |

| Intramolecular Sₙ2 | γ-Amino halide/sulfonate | Base | Functionalized azetidine |

| Pd-catalyzed C-H Amination | Picolinamide-protected amine | Pd(OAc)₂, oxidant | Functionalized azetidine rsc.org |

| La-catalyzed Epoxide Opening | cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine frontiersin.org |

| Au-catalyzed Oxidative Cyclization | N-Propargylsulfonamide | Au catalyst, N-oxide | Azetidin-3-one nih.gov |

Strain-Release Processes in Azetidine Synthesis

The high ring strain of certain bicyclic systems can be harnessed as a driving force for the formation of azetidine rings. A prominent example is the use of azabicyclo[1.1.0]butanes (ABBs). These highly strained molecules can undergo ring-opening reactions with a variety of nucleophiles and electrophiles to generate functionalized azetidines.

A modular approach to azetidine synthesis involves the generation of azabicyclo[1.1.0]butyl lithium, which can be trapped with a boronic ester. Subsequent N-protonation triggers a 1,2-migration and cleavage of the central C-N bond, relieving the ring strain and forming a 3-borylazetidine. This intermediate can be further functionalized.

Photochemical methods can also be employed in strain-release strategies. The Norrish-Yang cyclization of α-aminoacetophenones can produce highly strained azetidinols. beilstein-journals.org These intermediates can then undergo subsequent ring-opening and functionalization reactions, driven by the release of the inherent strain in the four-membered ring. beilstein-journals.org

Multicomponent Reactions Incorporating Azetidine Scaffolds

Multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules in a single step, adhering to the principles of atom economy and synthetic efficiency. Several MCRs have been developed for the synthesis of functionalized azetidines.

One such approach utilizes the strain-release functionalization of azabicyclobutanes (ABBs) in a multicomponent fashion. thieme-connect.de For instance, a four-component reaction involving an ABB, an electrophile, a nucleophile, and a trapping agent can lead to the formation of highly substituted azetidines. nih.gov A recently reported multicomponent reaction for the synthesis of azetidines with a C3 all-carbon quaternary center exploits the strain-release of ABBs, showcasing the potential for creating densely functionalized scaffolds. thieme-connect.de

Another strategy involves the use of aziridines as precursors in three-component reactions. A sequential process starting from 3-arylmethylene-2,5-piperazinediones can lead to highly functionalized aziridines, which are structurally related to azetidines and can serve as precursors. beilstein-journals.orgbeilstein-journals.org While not directly yielding azetidines, these methods highlight the power of MCRs in building complex nitrogen-containing heterocycles.

Modern Catalytic Approaches in the Synthesis of this compound

The construction of the azetidine ring and the introduction of the sulfonylacetate side chain can be achieved through various modern catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical synthetic routes.

Transition metals have proven to be powerful catalysts in the formation of C-N and C-C bonds, which are crucial for the synthesis of functionalized azetidines.

Palladium catalysis is a versatile tool for the synthesis of azetidine derivatives. rsc.org While direct palladium-catalyzed sulfonylation of an azetidine precursor at the C-3 position to form this compound is not extensively documented, related transformations provide a basis for potential synthetic strategies. For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been successfully employed for the synthesis of functionalized azetidines. rsc.org This approach could potentially be adapted to form the azetidine ring from an acyclic precursor already containing the sulfonylacetate moiety.

A plausible route could involve the synthesis of a suitable acyclic amine precursor bearing the sulfonylacetate group, followed by a palladium-catalyzed intramolecular cyclization to form the azetidine ring. The development of such a process would be a significant advancement in the synthesis of this class of compounds.

Ruthenium catalysts are known to mediate a variety of cyclization reactions. While specific applications to the synthesis of this compound are not prevalent in the literature, ruthenium-catalyzed eliminations of azetidines to form azetines have been reported, showcasing the reactivity of these four-membered rings in the presence of ruthenium complexes. digitellinc.com

A potential, albeit indirect, application of ruthenium catalysis could involve the formation of a key azetidine intermediate. For instance, a ruthenium-catalyzed cyclization of an appropriately substituted amino alcohol or amine could furnish the azetidine core, which could then be further functionalized to introduce the sulfonylacetate side chain.

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. In the context of synthesizing this compound, organocatalysis can be envisioned for several key transformations.

One of the most promising applications is in the Michael addition of a thiol to an α,β-unsaturated ester precursor. A plausible synthetic route begins with the Horner-Wadsworth-Emmons reaction of N-Boc-3-azetidinone with a phosphonate (B1237965) reagent like trimethyl phosphonoacetate to yield methyl (E)-2-(1-Boc-azetidin-3-ylidene)acetate. wikipedia.orgwpmucdn.com Subsequently, an organocatalytic Michael addition of a thiol, such as methyl thioglycolate, to this α,β-unsaturated ester could be employed. beilstein-journals.orgresearchgate.netresearchgate.net The resulting thioether can then be oxidized to the desired sulfone. Chiral organocatalysts, such as bifunctional squaramides, have been shown to be effective in catalyzing asymmetric Michael additions, which could be a key step in an enantioselective synthesis of the target molecule. rsc.org

| Reaction Step | Reagents and Conditions | Key Features |

| Horner-Wadsworth-Emmons | N-Boc-3-azetidinone, Trimethyl phosphonoacetate, Base (e.g., NaH) | Forms the α,β-unsaturated ester precursor. |

| Michael Addition | Methyl (E)-2-(1-Boc-azetidin-3-ylidene)acetate, Methyl thioglycolate, Organocatalyst (e.g., squaramide) | Introduces the thioether functionality. Potential for stereocontrol. |

| Oxidation | Thioether intermediate, Oxidizing agent (e.g., m-CPBA) | Converts the thioether to the target sulfone. derpharmachemica.comchemicalforums.comresearchgate.net |

| Deprotection | N-Boc protected sulfone, Acid (e.g., TFA, HCl) | Removes the Boc protecting group to yield the final product. researchgate.netmdpi.comreddit.comnih.govjgtps.com |

Table 1: Plausible Organocatalytic Route to this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While no direct biocatalytic synthesis of this compound has been reported, related enzymatic transformations highlight the potential of this approach. For instance, enzymes have been used for the kinetic resolution of racemic azetidine derivatives, which could be a viable strategy to obtain an enantiomerically enriched precursor.

Furthermore, the oxidation of sulfides to sulfoxides and sulfones can be achieved with high enantioselectivity using biocatalysts such as monooxygenases. acsgcipr.org If a racemic thioether precursor to this compound were synthesized, a biocatalytic oxidation could potentially provide access to a single enantiomer of the final product or a chiral sulfoxide intermediate.

Transition Metal-Catalyzed Transformations

Process Optimization and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scale-up to ensure safety, efficiency, and economic viability.

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions is a critical step to maximize the yield and purity of the final product while minimizing waste and cost. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of various parameters on the reaction outcome.

For the synthesis of sulfonyl compounds, key parameters to optimize include temperature, reaction time, and the stoichiometry of reagents. For instance, in the production of aryl sulfonyl chlorides, a DoE approach using a central composite design was utilized to identify the optimal conditions for temperature, equivalents of chlorosulfonic acid, and reaction time to maximize the yield of the desired product and minimize impurities. mdpi.com

A plausible optimized synthesis of this compound would likely involve:

Synthesis of a protected azetidine-3-thiol or a suitable precursor: Optimization would focus on the yield and purity of this key intermediate.

S-alkylation with a methyl haloacetate derivative: Conditions such as base, solvent, and temperature would be screened to maximize the yield of the thioether intermediate.

Oxidation of the thioether to the sulfone: The choice of oxidizing agent (e.g., m-CPBA, hydrogen peroxide) and reaction conditions would be critical to ensure complete oxidation without over-oxidation or side reactions.

| Parameter | Typical Range/Options | Impact on Reaction | Reference |

| Temperature | -78 °C to reflux | Affects reaction rate, selectivity, and stability of intermediates. | mdpi.com |

| Reaction Time | Minutes to hours | Determines the extent of reaction completion and potential for side reactions. | mdpi.com |

| Reagent Stoichiometry | Catalytic amounts to large excess | Influences reaction rate, yield, and impurity profile. | mdpi.com |

| Solvent | Aprotic, protic, polar, non-polar | Affects solubility, reaction rate, and selectivity. | |

| Catalyst | Acid, base, metal complex | Can significantly increase reaction rate and control selectivity. |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing, particularly for scale-up. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and the potential for automation and in-line analysis.

The synthesis of azetidine derivatives has been successfully adapted to flow chemistry. For instance, a continuous flow synthesis of functionalized azetidines has been developed, demonstrating the ability to handle organolithium intermediates at higher temperatures than in batch processes. uniba.ituniba.it This technology can be particularly advantageous for the synthesis of this compound, especially if any steps involve unstable intermediates or highly exothermic reactions.

A continuous flow setup for the production of aryl sulfonyl chlorides has also been described, utilizing a series of continuous stirred-tank reactors (CSTRs). mdpi.com This approach allows for the safe handling of corrosive reagents and the removal of gaseous byproducts. Photochemical modifications of azetidine derivatives have also been successfully performed in both batch and flow reactors, highlighting the versatility of this technology. nih.gov

| Flow Chemistry Advantage | Description | Relevance to Synthesis | Reference |

| Enhanced Heat Transfer | High surface-area-to-volume ratio allows for rapid heating and cooling. | Better control over exothermic reactions, preventing runaway reactions. | almacgroup.com |

| Improved Mass Transfer | Efficient mixing of reactants. | Increased reaction rates and yields. | almacgroup.com |

| Increased Safety | Smaller reaction volumes and better containment of hazardous materials. | Safer handling of potentially unstable intermediates and corrosive reagents. | researchgate.net |

| Automation and Integration | Can be integrated with in-line purification and analysis (PAT). | Enables continuous production with real-time quality control. | almacgroup.com |

Reactor Design and Engineering Implications

The choice and design of the reactor are critical for the successful scale-up of a chemical process. The three basic types of ideal reactors are the batch reactor, the continuous stirred-tank reactor (CSTR), and the plug flow reactor (PFR). youtube.com

Batch Reactors: These are the simplest type, where all reactants are added at the beginning, and the reaction proceeds over time. They are versatile but can have issues with heat transfer and scalability for highly exothermic reactions. youtube.com

Continuous Stirred-Tank Reactors (CSTRs): In a CSTR, reactants are continuously fed into the reactor, and the product is continuously removed. They offer good temperature control and are well-suited for many liquid-phase reactions. youtube.com A series of CSTRs was chosen for the continuous production of aryl sulfonyl chlorides to manage gaseous byproducts and ensure safe operation. mdpi.com

Plug Flow Reactors (PFRs): In a PFR, reactants flow through a tube, and the reaction proceeds as they travel along the length of the reactor. They can offer higher conversion per unit volume than CSTRs for many reactions but can be challenging for reactions with solid formation or significant gas evolution. youtube.com

The selection of the appropriate reactor depends on the specific characteristics of the reaction, including kinetics, heat of reaction, and the phases of the reactants and products. For a multi-step synthesis like that of this compound, a combination of different reactor types might be employed for different steps.

| Reactor Type | Characteristics | Suitable Applications in Synthesis | Reference |

| Batch Reactor | All reactants added at the start; reaction proceeds over time. | Small-scale production, reactions with long reaction times. | youtube.com |

| Continuous Stirred-Tank Reactor (CSTR) | Continuous feed and product removal; well-mixed. | Liquid-phase reactions, reactions requiring good temperature control. | mdpi.comyoutube.com |

| Plug Flow Reactor (PFR) | Reactants flow through a tube; concentration changes along the length. | Gas-phase reactions, fast reactions. | youtube.com |

| Microreactor | Very small channels, extremely high surface-area-to-volume ratio. | Highly exothermic or hazardous reactions, precise control of reaction conditions. | almacgroup.com |

Green Chemistry Principles in the Synthetic Design of this compound

The growing emphasis on environmentally benign chemical processes has led to the integration of green chemistry principles into the synthesis of complex molecules. For a target compound like this compound, this involves a holistic approach that considers the environmental impact of every stage of the manufacturing process, from starting materials to final product. The following sections explore key green chemistry strategies that can be applied to the synthetic route of this azetidine derivative.

Solvents are a major contributor to the environmental footprint of chemical syntheses, often accounting for a significant portion of the total mass of a reaction and posing risks due to their toxicity and volatility. Traditional solvents used in the synthesis of heterocyclic compounds may include chlorinated hydrocarbons and polar aprotic solvents, which are now being phased out due to environmental and health concerns.

Green solvent selection strategies focus on replacing these hazardous solvents with safer, more sustainable alternatives. For the synthesis of this compound, this could involve the use of bio-derived solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable feedstocks, or cyclopentyl methyl ether (CPME), known for its low peroxide formation and high boiling point. organic-chemistry.orgiajpr.com Water, being the most environmentally benign solvent, is also a highly attractive option, particularly for reactions that can be conducted in aqueous media. youtube.com Supercritical fluids, like carbon dioxide, offer another green alternative, as they can be easily removed from the reaction mixture by depressurization, leaving behind a solvent-free product. iajpr.com

The choice of a greener solvent is guided by several factors, including its environmental, health, and safety (EHS) profile, as well as its physical properties and compatibility with the reaction conditions. The following interactive data table provides a comparison of various solvents based on key green chemistry metrics.

Interactive Data Table: Comparison of Solvents for Green Synthesis

| Solvent | Source | Boiling Point (°C) | EHS Concerns | Recyclability |

|---|---|---|---|---|

| Dichloromethane | Petrochemical | 39.6 | Carcinogen, Volatile | Moderate |

| N,N-Dimethylformamide (DMF) | Petrochemical | 153 | Teratogen, High boiling | Difficult |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass | 80 | Low | High |

| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | Low | High |

| Water | Natural | 100 | None | High |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. ajgreenchem.com Maximizing atom economy is a fundamental principle of green chemistry, as it directly correlates with waste reduction. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. ajgreenchem.com

In a hypothetical synthesis of this compound, each step can be analyzed for its atom economy. For instance, a key step might involve the reaction of a protected 3-azetidinesulfonyl chloride with methyl acetate. The atom economy of this step can be calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants.

The following interactive data table illustrates a hypothetical atom economy calculation for a key synthetic step.

Interactive Data Table: Hypothetical Atom Economy Calculation

| Reactant A | Reactant B | Product | Byproduct | Atom Economy (%) |

|---|---|---|---|---|

| 3-Azetidinesulfonyl Chloride | Methyl Acetate | This compound | Hydrogen Chloride | 82% |

The use of stoichiometric reagents, particularly those containing heavy metals or other hazardous elements, contributes significantly to waste generation. Green chemistry promotes the use of catalytic reagents, which can facilitate a reaction in small quantities and can often be recycled and reused multiple times.

Recent advancements have focused on the development of catalysts based on earth-abundant and non-toxic metals as alternatives to precious metal catalysts like palladium and platinum. researchgate.net For sulfonation reactions, solid acid catalysts, such as silica-supported perchloric acid (SiO2/HClO4), have been developed as reusable and environmentally friendly alternatives to corrosive and hazardous acids like fuming sulfuric acid. ajgreenchem.com

The following interactive data table provides examples of sustainable and recyclable catalysts that could be employed in the synthesis of azetidine derivatives.

Interactive Data Table: Sustainable and Recyclable Catalysts

| Catalyst Type | Reaction | Advantages | Recyclability |

|---|---|---|---|

| Heterogeneous Co-Nx | Reductive Amination | Earth-abundant metal, high activity | High |

| Silica-supported HClO4 | Sulfonation | Solid acid, easy to handle | High |

| Rhodium/N-Xantphos | Hydroaminomethylation | High selectivity, mild conditions | Moderate to High |

Theoretical and Computational Investigations of Methyl 2 Azetidin 3 Ylsulfonyl Acetate

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. These methods allow for a detailed examination of molecular orbitals, charge distribution, and other electronic properties that govern chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energies and spatial distributions of these orbitals provide critical information about a molecule's nucleophilic and electrophilic nature.

Table 1: Calculated Frontier Molecular Orbital Energies for Methyl 2-(azetidin-3-ylsulfonyl)acetate (Illustrative Data)

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | -1.5 | S, O (sulfonyl), C (carbonyl) |

| HOMO | -8.2 | N (azetidine), O (sulfonyl) |

| HOMO-LUMO Gap | 6.7 |

Note: The values presented are illustrative and based on typical DFT calculations for structurally related molecules.

The distribution of electron density within a molecule is fundamental to understanding its polarity, intermolecular interactions, and reactive sites. Charge distribution analysis for this compound reveals a significant polarization of charge due to the presence of highly electronegative oxygen and nitrogen atoms.

The oxygen atoms of the sulfonyl and acetate (B1210297) groups, along with the nitrogen of the azetidine (B1206935) ring, exhibit partial negative charges. In contrast, the sulfur atom, the carbonyl carbon, and the hydrogen atoms attached to the nitrogen and carbons bear partial positive charges. This charge separation is visually represented by Molecular Electrostatic Potential (MEP) maps, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue. researchgate.netosti.gov

For this molecule, the MEP map would show intense red areas around the sulfonyl and carbonyl oxygens, indicating their propensity to act as hydrogen bond acceptors. A region of positive potential would be observed around the N-H group of the azetidine ring, highlighting its potential as a hydrogen bond donor. These electrostatic features are critical in governing the molecule's interactions with other polar molecules and biological targets.

Table 2: Calculated Partial Atomic Charges for Key Atoms in this compound (Illustrative Data)

| Atom | Partial Charge (a.u.) |

| N (azetidine) | -0.6 |

| S (sulfonyl) | +1.2 |

| O (sulfonyl) | -0.7 |

| C (carbonyl) | +0.8 |

| O (ester) | -0.5 |

Note: These values are representative and can vary depending on the computational method used.

While FMO theory provides insights into reactivity based on delocalized orbitals, localized orbital analysis offers a more intuitive picture of chemical bonding. rsc.orggoogle.com Methods such as Natural Bond Orbital (NBO) analysis can be used to examine the bonding and lone pair orbitals within this compound. This analysis would confirm the presence of sigma bonds forming the molecular framework, as well as lone pairs on the nitrogen and oxygen atoms. The NBO analysis can also reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into adjacent anti-bonding orbitals, which can influence the molecule's conformation and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis and molecular dynamics simulations provide insights into the molecule's preferred shapes and dynamic behavior.

The four-membered azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate this strain. researchgate.netnih.govrsc.org The degree of puckering is typically described by a dihedral angle. For azetidine itself, this angle has been experimentally determined to be around 37°. rsc.org The substitution at the 3-position with a bulky sulfonylacetate group is expected to influence the puckering of the azetidine ring in this compound. Computational studies on substituted azetidines have shown that the nature and size of the substituent can affect the ring's geometry. It is likely that the molecule exists as a mixture of conformers with different puckering amplitudes and orientations of the substituent.

Molecular dynamics simulations can be employed to explore the conformational landscape of the azetidine ring, revealing the energy barriers between different puckered states and the preferred conformations in different environments.

Table 3: Puckering Parameters for a Substituted Azetidine Ring (Illustrative Data)

| Parameter | Value |

| Puckering Angle (θ) | 35-40° |

| Energy Barrier to Inversion | 2-4 kcal/mol |

Note: These values are typical for substituted azetidine rings and serve as an estimation for the target molecule.

The flexibility of this compound is largely determined by the rotation around the single bonds connecting the azetidine ring, the sulfonyl group, and the acetate moiety. Torsional energy profiles, calculated by systematically rotating around these bonds and computing the corresponding energy changes, can identify the most stable conformations (energy minima) and the barriers to rotation (energy maxima). researchgate.netchemrxiv.orgresearchgate.net

Table 4: Rotational Energy Barriers for Key Torsional Angles (Illustrative Data)

| Rotatable Bond | Torsional Angle | Energy Barrier (kcal/mol) |

| Azetidine-C — S | C-C-S-C | 3-5 |

| S — C-Acetate | C-S-C-C | 2-4 |

Note: These are estimated energy barriers based on similar molecular fragments.

Intermolecular Interactions and Aggregation Behavior Modeling

The study of intermolecular interactions is crucial for understanding the physicochemical properties of a compound, such as its crystal packing, solubility, and potential for aggregation. For this compound, computational modeling can predict the dominant forces governing its behavior in condensed phases. The molecule possesses several key functional groups capable of engaging in a variety of non-covalent interactions: the sulfonyl group (SO₂), the ester carbonyl (C=O), and the secondary amine (N-H) of the azetidine ring.

Quantum mechanical calculations, particularly those focused on sulfonamides, reveal that strong intermolecular hydrogen bonds and π-π interactions are often the primary forces directing crystal packing. nih.govresearchgate.net In the case of this compound, the N-H group of the azetidine ring is a potent hydrogen bond donor, while the oxygen atoms of the sulfonyl and carbonyl groups are strong hydrogen bond acceptors.

Computational models can be used to simulate and quantify these interactions. Density Functional Theory (DFT) calculations can elucidate the geometry and energy of dimeric and larger clusters of the molecule. These studies often identify specific, recurring hydrogen bonding motifs. For instance, a common pattern in sulfonamides involves the formation of a hydrogen bond between the sulfonamide N-H and an oxygen atom of a neighboring sulfonyl group. nih.gov

Aggregation behavior can be further modeled using molecular dynamics (MD) simulations. These simulations can predict how molecules behave in a solution over time, showing tendencies to form aggregates. For heterocyclic compounds, aggregation can be driven by a combination of hydrogen bonding and hydrophobic interactions, potentially leading to the formation of distinct supramolecular structures. researchgate.net Quantum chemical calculations can help explain diverse behaviors by analyzing variations in molecular packing and rigidity. researchgate.net

Table 1: Predicted Intermolecular Interaction Energies for this compound Dimers Note: The following data is illustrative, based on typical values for similar functional groups found in computational chemistry literature.

| Interacting Groups | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Azetidine N-H···O=S (Sulfonyl) | Hydrogen Bond | -5.0 to -8.0 |

| Azetidine N-H···O=C (Ester) | Hydrogen Bond | -4.0 to -7.0 |

| C-H···O | Weak Hydrogen Bond | -0.5 to -2.5 |

| Dipole-Dipole (Sulfonyl-Sulfonyl) | Electrostatic | -2.0 to -4.0 |

Prediction of Reaction Pathways and Mechanism Elucidation

Computational Elucidation of Ester Hydrolysis and Transesterification Pathways

The ester functional group in this compound is susceptible to hydrolysis and transesterification reactions. Computational chemistry provides powerful tools to model these reaction mechanisms, identify transition states, and calculate activation energies. nih.govresearchgate.net

Ester Hydrolysis: Acid-catalyzed hydrolysis of an ester typically proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by a water molecule. youtube.comwikipedia.org This forms a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid product. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate, which then expels a methoxide ion. wikipedia.org

Computational models, such as those using DFT, can map the potential energy surface of this reaction. researchgate.net These calculations can determine the relative energy barriers for each step, confirming the rate-determining step, which is often the formation or breakdown of the tetrahedral intermediate. researchgate.net

Transesterification: Transesterification involves the substitution of the methyl group of the ester with another alkyl group from an alcohol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. saudijournals.com Computational simulations can compare the energy profiles for reactions with different alcohols, predicting reaction rates and equilibrium positions. researchgate.netmdpi.com Semi-empirical methods can be used to calculate the reaction mechanism, while more accurate ab initio methods can refine the estimation of molecular energies. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Key Steps in Ester Transformation Note: These values are representative and derived from general computational studies of ester hydrolysis and transesterification.

| Reaction Pathway | Elementary Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Nucleophilic attack of H₂O on protonated carbonyl | DFT (B3LYP/6-31G*) | 15 - 20 |

| Acid-Catalyzed Hydrolysis | Elimination of Methanol from intermediate | DFT (B3LYP/6-31G*) | 12 - 18 |

| Base-Catalyzed Hydrolysis | Nucleophilic attack of OH⁻ on carbonyl | DFT (B3LYP/6-31G*) | 10 - 15 |

Mechanistic Insights into Sulfonyl Group Transformations

The sulfonyl group is a robust functional group, but it can participate in specific transformations, such as migrations or reductions. Computational studies are instrumental in elucidating the mechanisms of these often complex reactions. rsc.orgresearchgate.net

One area of interest is the potential for sulfonyl migration, where the sulfonyl group moves from one atom to another within the molecule. rsc.orgresearchgate.net Such rearrangements can proceed through either polar or radical mechanisms. DFT calculations can help distinguish between these pathways by locating the relevant transition states and intermediates. For instance, a proposed radical mechanism would involve homolytic cleavage of the C-S bond, and computational models can predict the feasibility of this step by calculating the bond dissociation energy. researchgate.net Experimental techniques like isotopic labeling and crossover experiments, often rationalized through DFT, are key to elucidating these mechanisms. rsc.org

Prediction of Nucleophilic and Electrophilic Attack Sites on the Azetidine Ring

The azetidine ring, being a strained four-membered heterocycle, exhibits unique reactivity. rsc.org Its reactivity is largely governed by ring strain, which makes it susceptible to ring-opening reactions. rsc.org Computational methods can predict the most likely sites for nucleophilic and electrophilic attack.

Nucleophilic Attack: For the azetidine ring to be attacked by a nucleophile, the nitrogen atom typically needs to be quaternized to form a positively charged azetidinium ion, which acts as a good leaving group. nih.govresearchgate.netresearchgate.net DFT calculations can be used to model the subsequent nucleophilic ring-opening. The regioselectivity of the attack (at the C2 vs. C4 position) is influenced by steric and electronic factors of substituents on the ring. nih.govresearchgate.net Computational models can calculate the activation barriers for attack at each carbon, predicting the major product. In many cases, the attack occurs regioselectively at the less sterically hindered carbon atom. nih.gov

Electrophilic Attack: The primary site for electrophilic attack on the neutral this compound is the lone pair of electrons on the nitrogen atom. Molecular Electrostatic Potential (MEP) maps can visually represent the electron-rich and electron-poor regions of the molecule. The MEP map would show a region of negative potential (red/yellow) around the nitrogen, indicating it as the most probable site for protonation or reaction with other electrophiles. The oxygen atoms of the sulfonyl and carbonyl groups also represent secondary sites of negative potential.

In Silico Design of Novel this compound Derivatives

Ligand Design and Docking Simulations (for conceptual exploration, not biological activity)

In silico methods are pivotal in the conceptual design of novel molecules. Starting from a core scaffold like this compound, derivatives can be designed and their potential interactions with a hypothetical receptor cavity can be explored using molecular docking simulations. vistas.ac.inrjptonline.orgresearchgate.net This process is valuable for understanding structure-interaction relationships, even without a specific biological target in mind.

The design process involves modifying the parent structure in a chemically intuitive manner. For example, one could introduce various substituents at the nitrogen of the azetidine ring or replace the methyl ester with other groups (e.g., ethyl, tert-butyl, or amides). These modifications alter the molecule's size, shape, and electronic properties.

Molecular docking programs can then be used to predict the binding mode and affinity of these designed derivatives within a conceptual protein active site. rjptonline.orgresearchgate.net The software samples a large number of conformations and orientations of the ligand within the site and scores them based on a force field that estimates the binding energy. vistas.ac.inresearchgate.net This allows for a comparative analysis of how different functional groups contribute to binding. For instance, adding a phenyl group to the azetidine nitrogen could introduce favorable π-π stacking interactions with aromatic residues in a hypothetical pocket.

Table 3: Conceptual Docking Results for Designed Derivatives in a Model Kinase Active Site Note: This table is for illustrative purposes to demonstrate the principles of in silico design and does not represent actual biological activity. Scores are hypothetical.

| Derivative | Modification from Parent Compound | Key Predicted Interaction in Model Site | Hypothetical Docking Score (kcal/mol) |

|---|---|---|---|

| Parent Compound | - | Hydrogen bond from azetidine N-H to backbone carbonyl | -6.5 |

| Derivative 1 | N-benzyl group on azetidine ring | π-π stacking with a Phenylalanine residue | -7.8 |

| Derivative 2 | Ester converted to N-ethyl amide | Additional hydrogen bond from amide N-H | -7.2 |

These conceptual explorations can guide synthetic efforts by prioritizing derivatives that are predicted to have desirable geometric and electronic complementarity to a given type of binding pocket, a foundational principle in rational drug design. researchgate.netpeerscientist.com

Virtual Screening for Reaction Partners

Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify structures with desired properties, thereby streamlining the discovery process. pageplace.de While traditionally employed in drug discovery to find molecules that bind to a biological target, these techniques can be adapted to predict chemical reactivity and identify potential reaction partners for a specific molecule like this compound. This approach can accelerate the discovery of novel synthetic pathways and derivatives by pre-screening compounds computationally to determine which are most likely to participate in a desired chemical transformation. mit.edunih.gov

The process of virtual screening for reaction partners involves several computational strategies. Methodologies can be broadly categorized into those based on the electronic and structural properties of the reactants. For a compound such as this compound, which contains a strained azetidine ring and an activated sulfonyl group, computational models can predict sites of reactivity and the feasibility of various reactions. rsc.org

One approach involves shape-based screening, where the three-dimensional shape of the binding pocket or reaction site is used to filter a database of potential reactants. mdpi.com More sophisticated methods utilize quantum mechanics and molecular mechanics to calculate interaction energies and reaction barriers. For instance, Fragment Molecular Orbital (FMO) analysis can be used to understand the key interactions driving a reaction, such as the electrostatic forces involved with the sulfonyl oxygen atoms. mdpi.com Similarly, the Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) method can predict the binding free energies between potential reactants, offering a more accurate assessment of reaction feasibility by accounting for solvation effects. mdpi.com

These computational tools allow for the high-throughput screening of vast virtual libraries of compounds to identify promising candidates for specific transformations, such as multicomponent reactions or cycloadditions involving the azetidine ring. researchgate.netresearchgate.net The results of such a screen can be ranked based on various predicted parameters, like reaction energy, yield, or a custom scoring function.

Table 1: Illustrative Virtual Screening Protocol for Identifying Reaction Partners

| Screening Stage | Computational Method | Objective | Parameters Analyzed | Example Query for this compound |

| Initial Filtering | Shape-Based Screening | Rapidly filter large compound libraries for sterically compatible partners. | Molecular shape and pharmacophore features. | Identify aldehydes for potential reductive amination with the azetidine nitrogen. |

| Focused Screening | Molecular Docking (Reaction-focused) | Predict the binding orientation and affinity of potential reactants at the reactive site. | Docking score, interaction geometry. | Docking of various amines to the sulfonylacetate moiety for potential amidation. |

| Refinement & Scoring | MM-GBSA Calculations | Calculate binding free energy to improve the accuracy of predictions. | ΔG_bind, electrostatic and van der Waals contributions. | Re-scoring top-ranked aldehydes from the docking stage. |

| Reactivity Prediction | Quantum Mechanics (QM) | Model the transition state and calculate the activation energy for the proposed reaction. | Activation energy (Ea), reaction pathway analysis. | Calculating the energy barrier for aza-Michael addition to an activated alkene. nih.gov |

Application of Machine Learning and AI in Synthetic Route Prediction for this compound

Machine Learning Models: Algorithms, including transformer-based architectures, learn the underlying rules of chemical reactions from existing data to predict likely disconnections (the process of breaking a molecule down into precursors). chemcopilot.com

Graph Neural Networks (GNNs): These models treat molecules as graphs, where atoms are nodes and bonds are edges, allowing for a nuanced understanding of molecular structure and reactivity. chemcopilot.com

Reinforcement Learning (RL): Some models can refine their synthetic strategies over time by learning from both successful and failed predicted routes. chemcopilot.com

For a molecule containing a heterocyclic scaffold like the azetidine ring in this compound, AI tools can be particularly valuable. The synthesis of strained ring systems and novel heterocycles is often challenging due to a lack of extensive data in reaction databases. ox.ac.ukchemrxiv.org To address this, specialized ML models using techniques like transfer learning are being developed. ox.ac.uknih.gov Transfer learning allows a model trained on general chemical reactions to be fine-tuned on a smaller, more specific dataset of heterocycle formation reactions, significantly improving its predictive accuracy for these less common transformations. chemrxiv.orgnih.gov

Table 2: Example of a Predicted Retrosynthetic Route for this compound

| Step | Target/Intermediate | Disconnection Strategy | Precursors | Reaction Type |

| 1 | This compound | C-S Bond Formation | Azetidine-3-thiol (B3187875), Methyl 2-bromoacetate | Nucleophilic Substitution |

| 2 | Azetidine-3-thiol | Thiol Synthesis | Azetidin-3-ol | Thiolation (e.g., via Mitsunobu reaction with thioacetic acid followed by hydrolysis) |

| 3 | Azetidin-3-ol | Azetidine Ring Formation | Epichlorohydrin, Benzylamine | Cyclization |

Application of Methyl 2 Azetidin 3 Ylsulfonyl Acetate As a Versatile Chemical Precursor

Derivatization Strategies Leveraging the Ester Functionality

The methyl ester group in Methyl 2-(azetidin-3-ylsulfonyl)acetate is a key handle for a variety of chemical transformations, including the formation of amides, alternative esters, and alcohols, as well as participating in carbon-carbon bond-forming reactions.

The conversion of the methyl ester to an amide is a fundamental transformation, often employed to introduce new functional groups or to incorporate the azetidine (B1206935) sulfonyl scaffold into peptide chains. Direct amidation via aminolysis can be challenging and may require harsh conditions. A more common and milder approach involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction.

The general process begins with the saponification (basic hydrolysis) of the methyl ester to yield the carboxylate salt, which is then protonated to give the free carboxylic acid. masterorganicchemistry.com This acid is then activated using a variety of coupling reagents to facilitate amide bond formation with a primary or secondary amine. peptide.com These reagents convert the carboxylic acid into a more reactive intermediate, which is readily attacked by the amine nucleophile. bachem.com

Common coupling reagents used in these syntheses include phosphonium (B103445) salts like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HBTU (2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate). bachem.com Additives like HOBt (Hydroxybenzotriazole) are often included to improve efficiency and suppress side reactions. For sensitive substrates, reagents like DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are noted for their ability to minimize racemization. peptide.combachem.com The incorporation of the structurally similar azetidine-2-carboxylic acid into peptides has been successfully demonstrated using traditional solution-phase peptide synthesis methods, highlighting the feasibility of integrating such four-membered rings into peptide backbones. nih.govumich.edu

Table 1: Representative Peptide Coupling Reagents for Amide Formation

| Reagent Class | Example Reagent | Common Solvents | Key Features |

|---|---|---|---|

| Phosphonium Salt | BOP, PyAOP | DMF, DCM | High coupling efficiency; BOP can be used for lactonization. bachem.com |

| Aminium/Uronium Salt | HBTU, TBTU | DMF, DCM | Popular and effective; requires a non-nucleophilic base (e.g., DIPEA). bachem.com |

| Mixed Anhydride (B1165640) | DEPBT | DMF, DCM | Excellent for reducing racemization, particularly with sensitive amino acids. peptide.combachem.com |

This table presents common coupling reagents applicable for converting the carboxylic acid derived from this compound into various amides.

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl group from an alcohol. mdpi.com This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) by-product. mdpi.com

R-OH + this compound ⇌ R-O-C(O)CH₂SO₂-azetidine + CH₃OH

The ester functionality can be reduced to a primary alcohol, 2-(azetidin-3-ylsulfonyl)ethanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively reducing esters to alcohols. The resulting alcohol serves as a valuable intermediate for further functionalization. For example, it can be used in ether synthesis or undergo oxidation to the corresponding aldehyde. It can also be converted into a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions at the newly formed primary carbon.

The carbon atom situated between the ester's carbonyl group and the sulfonyl group is an "active methylene" position. thermofisher.comyoutube.com The flanking electron-withdrawing groups increase the acidity of the C-H bonds, enabling it to act as a nucleophile in various reactions.

One of the most significant reactions leveraging this feature is the Knoevenagel condensation . thermofisher.com In this reaction, the active methylene (B1212753) compound condenses with an aldehyde or a ketone in the presence of a weak base catalyst, such as piperidine (B6355638) or morpholine. youtube.com The reaction proceeds via an initial deprotonation of the active methylene carbon to form a stabilized enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a new carbon-carbon double bond. thermofisher.comyoutube.com This provides a powerful method for C-C bond formation and the synthesis of α,β-unsaturated sulfonyl compounds. The reaction is broadly applicable, with aldehydes generally being more reactive than ketones. thermofisher.com

Table 2: Knoevenagel Condensation of Active Methylene Compounds

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Sulfonyl Ester |

| This compound | Ketone (R₂C=O) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Sulfonyl Ester |

| Malonic Esters | Aldehyde/Ketone | Weak Base | α,β-Unsaturated Dicarbonyl |

This table illustrates the general scheme of the Knoevenagel condensation and provides examples of typical reactants and catalysts.

While direct decarboxylation of the ester is not typical, the corresponding carboxylic acid (obtained after hydrolysis) could potentially undergo decarboxylation under specific conditions, although this is less common for this class of compounds compared to β-keto acids.

Transformations Involving the Sulfonyl Group

The sulfonyl group is generally stable but can participate in reactions under specific conditions, primarily involving nucleophilic attack at the sulfur atom.

The sulfonyl group in this compound is relatively unreactive towards nucleophiles. However, its reactivity can be enhanced by converting it into a better leaving group, such as a sulfonyl halide. For instance, transformation into an azetidine sulfonyl fluoride (B91410) (ASF) would render the sulfur atom susceptible to nucleophilic attack in what is known as a Sulfur-Fluoride Exchange (SuFEx) reaction. nih.gov

In related systems, azetidine sulfonyl fluorides have been shown to react with various nucleophiles. nih.gov For example, they can react with amines to form sulfonamides or with phenolates to generate sulfonate esters. nih.gov This suggests a potential two-step strategy for modifying the sulfonyl group of the title compound: first, conversion to a sulfonyl halide, followed by substitution with a suitable nucleophile. This pathway opens up possibilities for synthesizing a range of sulfonamides and sulfonate esters, which are important pharmacophores in drug discovery.

Sulfonyl Reduction and Subsequent Conversions

The sulfonyl group in this compound serves as a versatile handle for various chemical transformations, most notably reduction. The cleavage of the carbon-sulfur bond can be achieved under reductive conditions, effectively removing the sulfonyl moiety and generating a methyl acetate-substituted azetidine. This transformation is significant as it unmasks the azetidine core for further functionalization without the electronic influence of the sulfonyl group.

Reductive desulfonylation of alkyl sulfones is commonly achieved using active metals or metal salts. wikipedia.org For instance, reagents like sodium amalgam, aluminum amalgam, magnesium, and samarium(II) iodide are effective in cleaving the C-S bond. wikipedia.org Transition metal complexes, in the presence of reducing agents, have also been employed for this purpose. wikipedia.org A recent development involves the use of zinc powder with 1,10-phenanthroline (B135089) to generate tertiary alkyl radicals from tertiary alkylsulfones, which can then be trapped, offering a pathway for alkylative desulfonylation. rsc.org

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, aluminum amalgam is known for its chemoselectivity in reducing α-sulfonylated carbonyl groups while leaving other functionalities like esters and amines intact. wikipedia.org

Table 1: Examples of Reagents for Sulfonyl Group Reduction

| Reducing System | Substrate Type | Comments |

| Sodium amalgam | Alkyl sulfones | Strongly basic conditions. wikipedia.org |

| Aluminum amalgam | α-Sulfonylated carbonyls | Chemoselective, tolerates esters and amines. wikipedia.org |

| Magnesium/HgCl₂ | Alkyl sulfones | Used in alcoholic solvents. wikipedia.org |

| SmI₂ | Alkyl sulfones | Mild reducing agent. wikipedia.org |

| Zn/1,10-phenanthroline | Tertiary alkylsulfones | Generates tertiary radicals for further reactions. rsc.org |

Formation of Sulfonamides and Sulfonates

The sulfonyl moiety of this compound can be envisioned as a precursor to sulfonamides and sulfonates, two important functional groups in medicinal chemistry. While direct conversion from the sulfonylacetate might be challenging, a common synthetic route involves the corresponding sulfonyl chloride.

The synthesis of sulfonamides is classically achieved by reacting a sulfonyl chloride with a primary or secondary amine. organic-chemistry.org This reaction is highly versatile and allows for the introduction of a wide range of substituents on the nitrogen atom of the sulfonamide. A one-pot method has been developed for the conversion of sulfonyl chlorides to sulfonamides, which avoids the isolation of the highly reactive sulfonyl chloride intermediate. princeton.edu Furthermore, methods for the direct conversion of primary sulfonamides to sulfonyl chlorides using reagents like Pyry-BF₄ have been reported, enabling late-stage functionalization. nih.gov

The formation of sulfonate esters can be achieved by reacting a sulfonyl chloride with an alcohol in the presence of a base. youtube.com This reaction proceeds with retention of the stereochemistry at the alcohol center. youtube.com

Table 2: Representative Methods for Sulfonamide and Sulfonate Formation

| Transformation | Reagents | Key Features |

| Sulfonamide synthesis | Sulfonyl chloride, Amine | Classical and versatile method. organic-chemistry.org |

| One-pot sulfonamide synthesis | Aryl carboxylic acid, Amine, Copper catalyst | Avoids isolation of sulfonyl chloride. princeton.edu |

| Sulfonate ester synthesis | Sulfonyl chloride, Alcohol, Base | Retention of stereochemistry at the alcohol. youtube.com |

Exploiting the Azetidine Ring for Further Functionalization

The strained four-membered azetidine ring in this compound is a key feature that allows for a diverse range of chemical modifications. The ring strain not only influences the reactivity of the ring itself but also provides a rigid scaffold that can be beneficial in the design of bioactive molecules. rsc.org

N-Functionalization of the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a prime site for functionalization. N-alkylation and N-arylation are common transformations that introduce substituents onto the nitrogen atom, thereby modulating the steric and electronic properties of the molecule.

N-alkylation can be achieved through various methods, including reactions with alkyl halides. Phase-transfer catalysis has been shown to be effective for the N-alkylation of azetidines. phasetransfercatalysis.com Reductive amination is another robust method for introducing alkyl groups. acs.org

N-arylation of azetidines can be accomplished using metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for forming the C-N bond between an aryl halide or boronic acid and the azetidine nitrogen. thieme-connect.comorganic-chemistry.orgnih.gov These methods are generally tolerant of a wide range of functional groups.

Table 3: Selected Methods for N-Functionalization of Azetidines

| Reaction | Catalyst/Reagents | Substrate |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Phase-transfer catalyst | Azetidine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Azetidine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | Azetidine |

| N-Arylation (Ullmann) | Aryl halide/boronic acid, Copper catalyst, Base | Azetidine |

Ring Expansion Reactions for Larger Heterocyclic Scaffolds

The inherent ring strain of the azetidine ring makes it susceptible to ring expansion reactions, providing access to larger and often more stable nitrogen-containing heterocycles such as pyrrolidines and piperidines. These transformations are valuable for generating structural diversity from a common azetidine precursor.

Ring expansion of azetidines can be triggered by various reagents and conditions. For example, the reaction of 2-haloalkyl azetidines can lead to ring-expanded pyrrolidines. epfl.ch Biocatalytic one-carbon ring expansion of aziridines to azetidines has been reported, and similar strategies could potentially be applied to expand azetidines. acs.org The reaction of azetidines with electron-deficient species like isocyanates and allenes can also lead to five- to eight-membered N-heterocyclic compounds. elsevierpure.com

C-H Functionalization and Derivatization of the Azetidine Ring

Direct functionalization of the C-H bonds of the azetidine ring represents an atom-economical and efficient strategy for introducing substituents. Palladium-catalyzed C(sp³)-H activation has emerged as a powerful tool for the arylation of azetidines at the C3 position. acs.org This method allows for the late-stage introduction of aryl groups onto the azetidine scaffold. The development of directing groups has been crucial for achieving high regioselectivity in these transformations. nih.gov

Stereoselective Modifications of the Azetidine Core

The synthesis of enantiomerically pure substituted azetidines is of great interest, particularly for applications in medicinal chemistry. Several stereoselective methods for the synthesis and functionalization of azetidines have been developed. Chiral auxiliaries, such as tert-butanesulfinamides, have been successfully employed to induce diastereoselectivity in the synthesis of C2-substituted azetidines. acs.org

Diastereoselective preparations of azetidines have also been achieved through iodine-mediated cyclization of homoallyl amines, yielding cis-2,4-disubstituted azetidines. acs.orgnih.gov Furthermore, asymmetric catalysis, for instance using chiral copper(I) complexes, has been utilized for the enantioselective synthesis of chiral 2-azetines, which can subsequently be reduced to the corresponding chiral azetidines. nih.govnih.gov

Table 4: Approaches for Stereoselective Azetidine Modification

| Method | Key Feature | Resulting Stereochemistry |

| Chiral Auxiliaries (e.g., tert-butanesulfinamide) | Use of a removable chiral group | Diastereoselective synthesis. acs.org |

| Iodine-mediated Cyclization | Cyclization of homoallyl amines | cis-2,4-Disubstituted azetidines. acs.orgnih.gov |

| Asymmetric Catalysis (e.g., chiral Cu(I) complex) | Enantioselective synthesis of azetine precursors | Access to chiral azetidines after reduction. nih.govnih.gov |

Utility in the Construction of Complex Organic Scaffolds

The azetidine ring is a sought-after motif in medicinal chemistry and a valuable building block for creating three-dimensionally complex molecules. researchgate.netenamine.net The strain inherent in the four-membered ring can be harnessed for various chemical transformations, making azetidine derivatives powerful intermediates in organic synthesis. rsc.org

While direct examples involving this compound are not yet prevalent in the literature, the reactivity of the azetidine core suggests its potential in synthesizing fused polycyclic systems. Unsaturated derivatives of azetidines, known as azetines, are known to participate in cycloaddition reactions, which lead to the formation of fused-polycyclic azetidines. nih.gov For instance, 1-azetines can react with various partners in [3+2] and [4+2] cycloadditions to generate fused isoxazoline-azetidine scaffolds and other valuable polycyclic structures. nih.gov It is conceivable that this compound could be chemically modified to an azetine derivative, thereby opening pathways to novel fused heterocyclic systems. The sulfonylacetate moiety could be further manipulated post-cyclization to introduce additional complexity.

Furthermore, the azetidine ring itself can be a precursor to other heterocyclic systems through ring-expansion reactions, providing another avenue to polycyclic frameworks. researchgate.net

The defined geometry of the azetidine ring makes it an attractive component for the construction of macrocycles. The introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective strategy for the efficient synthesis of small head-to-tail cyclic peptides. nih.gov The azetidine unit acts as a turn-inducing element, facilitating the cyclization of linear peptide precursors. nih.gov This principle can be extended to other types of macrocycles. This compound, with its functional handle at the 3-position, could be incorporated into linear precursors for macrocyclization. The sulfonylacetate group offers a point for linkage to other molecular fragments, and the azetidine nitrogen could be part of the macrocyclic backbone or a pendant group. The constrained nature of the azetidine ring can impart a degree of pre-organization to the linear precursor, which can be advantageous for achieving high-yielding macrocyclization.

A representative, albeit analogous, application is the synthesis of conformationally constrained macrocyclic small-molecule inhibitors of Stat3, where cyclic structures are key to their activity. nih.gov